molecular formula C22H24N4O2 B5605431 (1R*,2R*)-N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)-2-phenylcyclopropanecarboxamide

(1R*,2R*)-N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)-2-phenylcyclopropanecarboxamide

Cat. No. B5605431
M. Wt: 376.5 g/mol
InChI Key: VSMSSKJVNWNIGP-DLBZAZTESA-N
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Description

Synthesis Analysis

The synthesis of indazole derivatives, including compounds similar to the one , involves the condensation of cyclopropane-1-carboxylic acid derivatives with morpholino-1H-indazol-3-amine, which is prepared from 2,6-difluorobenzonitrile through amination with morpholine followed by cyclization with hydrazine hydrate (Lu et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated through single-crystal X-ray analysis, revealing a monoclinic system with distinct geometric bond lengths and angles. Density Functional Theory (DFT) has been employed to compare the optimized geometric parameters with X-ray diffraction values, providing insights into the molecular electrostatic potential and reaction sites (Lu et al., 2020).

Chemical Reactions and Properties

These indazole derivatives have been shown to possess significant inhibitory activity against various cancer cell lines, indicating their potential as antitumor agents. The synthesis route allows for the introduction of different substituents, influencing the biological activity and chemical properties of the final compounds (Lu et al., 2020).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystallinity, are determined by their molecular structure and substituents. The crystalline form and stability are essential for their biological efficacy and are characterized using X-ray crystallography and DFT calculations.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular framework and electronic configuration of the indazole core and its substituents. The HOMO-LUMO gap and electrostatic potential maps derived from DFT calculations offer insights into the compounds' reactivity, aiding in the design of derivatives with enhanced biological activities (Lu et al., 2020).

properties

IUPAC Name

(1R,2R)-N-(1-methyl-4-morpholin-4-ylindazol-3-yl)-2-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-25-18-8-5-9-19(26-10-12-28-13-11-26)20(18)21(24-25)23-22(27)17-14-16(17)15-6-3-2-4-7-15/h2-9,16-17H,10-14H2,1H3,(H,23,24,27)/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMSSKJVNWNIGP-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)N3CCOCC3)C(=N1)NC(=O)C4CC4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=CC=C2)N3CCOCC3)C(=N1)NC(=O)[C@@H]4C[C@H]4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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